

N-(2-Aminoethyl)glycine CAS number 24123-14-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-Aminoethyl)glycine**

Cat. No.: **B554895**

[Get Quote](#)

An In-depth Technical Guide to **N-(2-Aminoethyl)glycine** (CAS: 24123-14-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), also known by synonyms such as 2-(2-aminoethylamino)acetic acid and Ethylenediamine-N-monoacetic acid, is a synthetic amino acid that serves as a fundamental building block in the creation of Peptide Nucleic Acids (PNAs).^{[1][2]} PNAs are synthetic polymers with a charge-neutral polyamide backbone, which allows them to bind to DNA and RNA with high affinity and specificity.^{[1][3]} This unique characteristic makes AEG and the resulting PNAs valuable tools in various biomedical and research applications, including antisense therapies, diagnostics, and molecular biology.^{[1][3]} Recent studies have also highlighted the natural occurrence of AEG in cyanobacteria, suggesting a potential role in prebiotic chemistry and the origins of life.^[4]

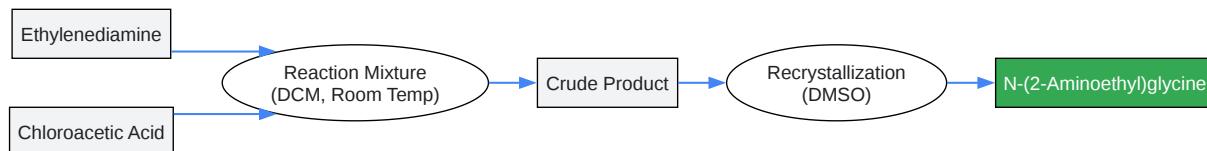
This technical guide provides a comprehensive overview of **N-(2-Aminoethyl)glycine**, including its physicochemical properties, synthesis protocols, applications in PNA synthesis, and biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(2-Aminoethyl)glycine** is presented in the table below.

Property	Value	Reference
CAS Number	24123-14-6	[5][6]
Molecular Formula	C4H10N2O2	[5][6]
Molecular Weight	118.13 g/mol	[6][7]
IUPAC Name	2-[(2-aminoethyl)amino]acetic acid	[5]
Appearance	White to almost white powder/crystal	[5]
Melting Point	142-147 °C	[5]
Boiling Point	290 °C	[8]
Solubility	Soluble in water and methanol. [2][8]	
Density	1.161 g/cm³	[8]
Flash Point	129 °C	[8]
Refractive Index	1.488	[8]
InChI Key	PIINGYXNCHTJTF-UHFFFAOYSA-N	[5]
SMILES	NCCNCC(O)=O	[5]

Synthesis and Experimental Protocols


The synthesis of **N-(2-Aminoethyl)glycine** and its derivatives is crucial for its application in PNA synthesis. Below are generalized experimental protocols based on available literature.

Synthesis of **N-(2-Aminoethyl)glycine**

A common method for the synthesis of **N-(2-Aminoethyl)glycine** involves the reaction of ethylenediamine with a haloacetic acid, such as chloroacetic acid.

Experimental Protocol:

- Reaction Setup: An excess of ethylenediamine is dissolved in a suitable solvent like dichloromethane (DCM).[\[9\]](#)
- Addition of Haloacetic Acid: Chloroacetic acid is added to the ethylenediamine solution at room temperature.[\[9\]](#)
- Reaction: The mixture is stirred overnight to allow for the completion of the reaction.
- Workup: Excess ethylenediamine is removed via distillation under reduced pressure.
- Purification: The resulting crude product can be purified by recrystallization from a solvent such as dimethyl sulfoxide (DMSO) to yield **N-(2-Aminoethyl)glycine**.[\[10\]](#)

[Click to download full resolution via product page](#)

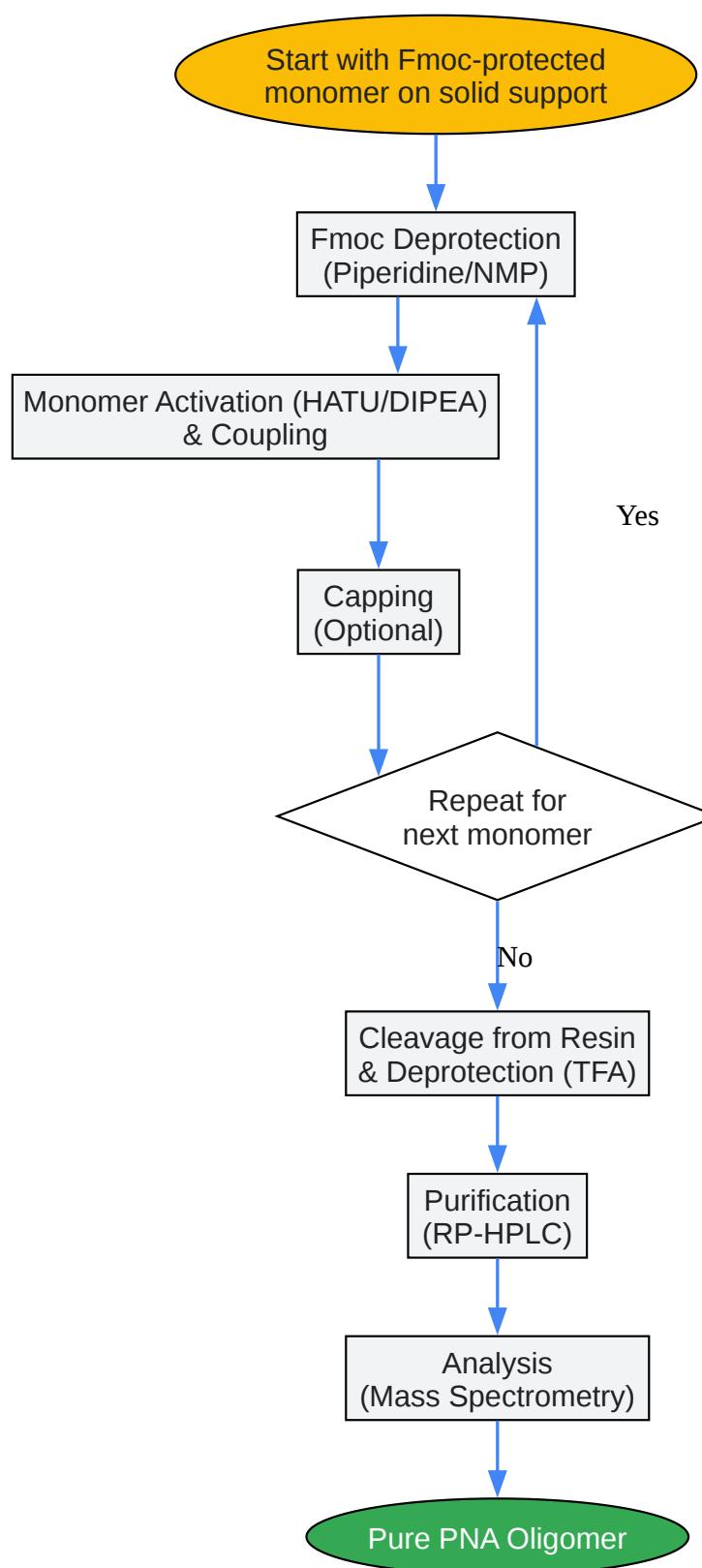
Synthesis of **N-(2-Aminoethyl)glycine**.

Synthesis of **N-(2-Fmoc-aminoethyl)glycine Methyl Ester Hydrochloride**

For solid-phase PNA synthesis, **N-(2-Aminoethyl)glycine** is often protected with an Fmoc group at the N-terminus and esterified at the C-terminus.

Experimental Protocol:

- Esterification: **N-(2-Aminoethyl)glycine** is suspended in methanol and cooled to 0°C. Thionyl chloride is added dropwise, and the mixture is refluxed for 4 hours. The solvent is then removed under reduced pressure to yield **N-(2-aminoethyl)glycine** methyl ester.[\[10\]](#)


- Fmoc Protection: The **N-(2-aminoethyl)glycine** methyl ester is then reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to yield N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.[10]

Application in Peptide Nucleic Acid (PNA) Synthesis

N-(2-Aminoethyl)glycine is the foundational backbone unit for the synthesis of Peptide Nucleic Acids. The general workflow for automated solid-phase PNA synthesis is outlined below.

Experimental Workflow for Solid-Phase PNA Synthesis:

- Resin Loading: The first PNA monomer, with its N-terminus protected by an Fmoc group, is attached to a solid support resin from its C-terminus.
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound monomer is removed using a solution of piperidine in a suitable solvent like N-methylpyrrolidone (NMP).
- Monomer Activation and Coupling: The next Fmoc-protected PNA monomer is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).[11] The activated monomer is then added to the resin to couple with the deprotected N-terminus of the growing PNA chain.[11]
- Capping (Optional): Any unreacted amino groups on the resin can be acetylated (capped) to prevent the formation of deletion sequences.
- Chain Elongation: Steps 2 and 3 are repeated until the desired PNA sequence is assembled.
- Cleavage and Deprotection: The synthesized PNA is cleaved from the solid support, and all protecting groups (including those on the nucleobases) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- Purification and Analysis: The crude PNA is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[11]

[Click to download full resolution via product page](#)

Solid-Phase Peptide Nucleic Acid (PNA) Synthesis Workflow.

Spectroscopic Analysis

- Infrared (IR) Spectroscopy: The IR spectrum of **N-(2-Aminoethyl)glycine** is expected to show characteristic peaks for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and alkyl (C-H stretching and bending) functional groups.[5] Commercial suppliers confirm the identity of their product by ensuring the infrared spectrum conforms to a standard.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for characterizing **N-(2-Aminoethyl)glycine** and its derivatives. In D₂O, the protons of the ethyl and glycine methylene groups would be visible. Temperature-dependent ¹H NMR studies have been used to investigate the cis/trans-rotameric structures of **N-(2-aminoethyl)glycine** derivatives.[12]
- Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of **N-(2-Aminoethyl)glycine** and its derivatives.[7] In the context of PNA synthesis, it is essential for verifying the mass of the final PNA oligomer.

Biological Significance and Applications

The discovery of **N-(2-Aminoethyl)glycine** production by various cyanobacteria suggests its potential role as a primitive biomolecule.[4] It is hypothesized that polymers of AEG could have formed the backbone of peptide nucleic acids, which may have acted as the first genetic molecules in the pre-RNA world.[4]

In modern science, the primary application of **N-(2-Aminoethyl)glycine** is as a monomer for the synthesis of PNAs. Due to their high binding affinity and stability, PNAs are utilized in:

- Antisense and Antigene Therapies: PNAs can block the translation of specific mRNAs or inhibit transcription.
- Diagnostic Probes: Labeled PNAs can be used to detect specific DNA or RNA sequences.
- Molecular Biology Tools: PNAs are employed in techniques such as PCR clamping and as artificial restriction enzymes.

Safety and Toxicology

Detailed toxicological studies specifically on **N-(2-Aminoethyl)glycine** are not widely available in the public domain. However, safety data sheets indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

For context, the parent amino acid, glycine, is considered to have low toxicity. The oral LD50 in rats is 7930 mg/kg.[14] A 4-week repeated dose toxicity study of glycine in rats showed no significant toxicological effects at doses up to 2000 mg/kg/day.[14][15] While this information is for glycine, it provides a general reference for a structurally related compound. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling **N-(2-Aminoethyl)glycine**.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis of analogs and oligomers of N-(2-aminoethyl)glycine and their gastrointestinal absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-Aminoethyl)glycine 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. N-(2-Aminoethyl)glycine | C4H10N2O2 | CID 428913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]
- 11. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 12. BJOC - Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries [beilstein-journals.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-(2-Aminoethyl)glycine CAS number 24123-14-6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554895#n-2-aminoethyl-glycine-cas-number-24123-14-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com